molecular formula C11H14N2O3 B12215879 1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione

1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione

Cat. No.: B12215879
M. Wt: 222.24 g/mol
InChI Key: DXWKPJBJQSGISR-UHFFFAOYSA-N
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Description

1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione is a substituted diazolidine-trione derivative characterized by its bicyclic structure containing two 2-methylprop-2-enyl (isoprenyl) groups at the 1,3-positions. The compound’s core structure comprises a five-membered ring with three ketone groups (2,4,5-trione), which imparts significant electrophilicity and reactivity. This structure is analogous to parabanic acid (imidazolidine-2,4,5-trione) derivatives but differs in the substitution pattern and side-chain functionality .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

1,3-bis(2-methylprop-2-enyl)imidazolidine-2,4,5-trione

InChI

InChI=1S/C11H14N2O3/c1-7(2)5-12-9(14)10(15)13(11(12)16)6-8(3)4/h1,3,5-6H2,2,4H3

InChI Key

DXWKPJBJQSGISR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)C(=O)N(C1=O)CC(=C)C

solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione typically involves the reaction of imidazolidine-2,4,5-trione with 2-methylprop-2-enyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The following table summarizes key structural and functional differences between 1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione and analogous compounds:

Compound Name Core Structure Substituents at 1,3-Positions Key Functional Groups Molecular Formula
1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione Diazolidine-trione 2-Methylprop-2-enyl Trione, alkenyl C₁₄H₁₈N₂O₃
1,3-Dicyclohexylimidazolidine-2,4,5-trione Imidazolidine-trione Cyclohexyl Trione, alkyl C₁₅H₂₂N₂O₃
1,3-Bis(3-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione Imidazolidine-trione 3-Chlorobenzyl Trione, aryl-chloro C₁₇H₁₂Cl₂N₂O₃
Parabanic acid (imidazolidine-2,4,5-trione) Imidazolidine-trione H (unsubstituted) Trione C₃H₂N₂O₃

Key Observations :

  • Substituent Effects: The 2-methylprop-2-enyl groups in the target compound confer higher steric hindrance compared to cyclohexyl (in 1,3-dicyclohexylimidazolidine-2,4,5-trione) or unsubstituted parabanic acid.
  • Electronic Properties : The electron-withdrawing chloro groups in 1,3-bis(3-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione increase the electrophilicity of the trione core compared to the target compound’s alkenyl substituents, which are electron-neutral .
Reactivity and Stability
  • Oxidation Sensitivity : Unlike thio-substituted barbituric acid derivatives (e.g., compound 6 in ), which oxidize to sulfoxides or sulfones, the target compound’s alkenyl groups are less prone to oxidation, enhancing stability under aerobic conditions .
  • Thermal Stability : Cyclohexyl and benzyl-substituted triones exhibit higher thermal stability (decomposition >200°C) due to rigid substituents, whereas the target compound’s alkenyl groups may lower decomposition thresholds .

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